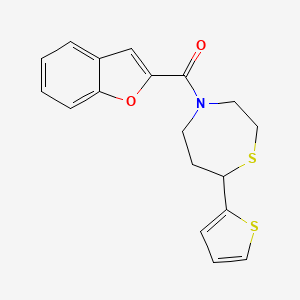

Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a benzofuran moiety fused to a 1,4-thiazepane ring substituted at the 7-position with a thiophene group. This structure combines aromaticity (benzofuran and thiophene) with a seven-membered thiazepane ring, offering unique electronic and steric properties.

Properties

IUPAC Name |

1-benzofuran-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-18(15-12-13-4-1-2-5-14(13)21-15)19-8-7-17(23-11-9-19)16-6-3-10-22-16/h1-6,10,12,17H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTUDUMCWYRYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . The thiophene and thiazepane rings are then introduced through subsequent reactions involving thiophene derivatives and thiazepane precursors.

Industrial Production Methods

Industrial production of such complex compounds often employs microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, reducing side reactions and improving the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and benzofuran rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The thiophene and thiazepane rings contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Points of Comparison

Core Heterocycles and Flexibility: The 1,4-thiazepane ring in the target compound is a seven-membered ring containing sulfur and nitrogen, offering greater conformational flexibility compared to the six-membered piperazine rings in compounds like 7f and 8a. This flexibility may enhance binding to biological targets with deep pockets . Benzofuran (target) vs. Benzo[b]thiophene (7f, 8a): Benzofuran has an oxygen atom in its fused ring, while benzo[b]thiophene contains sulfur.

Substituent Effects: The 7-(thiophen-2-yl) group in the target compound introduces a sulfur-rich aromatic system, contrasting with the 4-nitrophenyl (electron-withdrawing) and 4-arylpiperazine (electron-donating) groups in 7f and 8a, respectively. Thiophene’s electron-rich nature may improve solubility and redox activity .

Synthetic Efficiency: Yields for benzofuran-linked compounds (e.g., 7g) range from 87–99%, higher than those for benzo[b]thiophene derivatives (68–69%), suggesting benzofuran systems may be more synthetically tractable .

Spectroscopic Signatures: IR Spectroscopy: The target’s C=O stretch (expected ~1680 cm⁻¹) aligns with 7f, but its thiophene C-S-C vibrations (~700 cm⁻¹) would distinguish it from analogs like 8a . ¹H NMR: The thiophene protons (δ ~7.0–7.5) and thiazepane methylene groups (δ ~2.5–3.5) would provide diagnostic peaks absent in piperazine-based compounds .

Research Implications and Limitations

- Gaps in Data : The absence of melting points, yields, or bioactivity data for the target compound limits practical comparisons. Further studies should prioritize synthesis and crystallography (using tools like SHELXL ) to resolve structural uncertainties.

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone represents a novel structure that combines the benzofuran core with a thiazepane moiety, potentially enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available benzofuran derivatives. The incorporation of thiophene and thiazepane rings is achieved through cyclization reactions that enhance the compound's structural complexity and biological efficacy.

Biological Activity Overview

Benzofuran derivatives are known for their broad spectrum of biological activities, including:

- Anticancer Activity : Recent studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound exhibited significant cytotoxic effects against Erlich ascites carcinoma (EAC) cells, with some derivatives showing high cytotoxic concentration scores (CTC50) .

- Antimicrobial Properties : Benzofuran-based compounds have demonstrated antimicrobial activity against a range of pathogens. Their efficacy against bacteria and fungi has been attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Induction of Apoptosis : Studies indicate that this compound may trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases . For example, compounds related to this structure have shown a 2.31-fold increase in caspase activity after prolonged exposure, indicating strong pro-apoptotic effects.

- Inhibition of Enzymatic Activity : The presence of specific functional groups in benzofuran derivatives can lead to the inhibition of key enzymes involved in cancer progression and microbial survival. The structure–activity relationship (SAR) studies highlight that modifications at certain positions significantly enhance enzyme binding affinity .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives similar to this compound:

Q & A

Q. Key Considerations :

- Protect reactive sites (e.g., thiophene sulfur) during cyclization to avoid side reactions.

- Monitor stereochemistry in the thiazepane ring using chiral HPLC or X-ray crystallography .

Advanced: How can structural ambiguities in the thiazepane ring be resolved experimentally?

Q. Methodology :

- X-ray Crystallography : Use SHELXL for refinement of high-resolution single-crystal data. Mercury software aids in visualizing torsional angles and non-covalent interactions (e.g., sulfur-mediated hydrogen bonds) .

- NMR Spectroscopy :

- - COSY and NOESY to confirm ring conformation.

- DEPT-135 to distinguish quaternary carbons in the thiazepane and benzofuran moieties .

- DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian) to validate the proposed structure .

Example : In analogous compounds (e.g., spiro-thiadiazines), discrepancies between predicted and observed NOE correlations were resolved by refining crystallographic occupancy factors in SHELXL .

Basic: What analytical techniques are critical for purity assessment?

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to detect trace impurities (e.g., unreacted thiophene precursors) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, S. Discrepancies >0.4% indicate incomplete purification.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests high purity) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Case Study : Molluscicidal activity in thiadiazine derivatives showed variability due to:

Q. Resolution Strategy :

- Standardize assay conditions (e.g., use PBS buffer, pH 7.4).

- Perform molecular docking (AutoDock Vina) to compare binding modes across homologs of GABA receptors .

Basic: What are the recommended storage conditions to ensure compound stability?

- Storage : -20°C under inert atmosphere (argon) in amber vials to prevent oxidation of the thiophene and benzofuran moieties .

- Stability Monitoring : Quarterly HPLC checks for degradation products (e.g., sulfoxide formation).

Advanced: How can computational modeling optimize reaction yields for scale-up?

- DFT-Based Mechanistic Studies :

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/base combinations.

Example : In benzofuran syntheses, THF with NaH provided 72% yield, while DMF with KCO yielded 58% due to side reactions .

Basic: How to characterize electronic effects of the thiophene substituent?

- UV-Vis Spectroscopy : Compare λ shifts in ethanol (e.g., 280 nm for thiophene vs. 265 nm for phenyl analogs) .

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating capacity of the thiophene sulfur .

Advanced: What strategies mitigate sulfur-mediated catalyst poisoning in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.